3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18253283
InChI: InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5H,6-7,14H2,1-2H3
SMILES:
Molecular Formula: C11H15F2N
Molecular Weight: 199.24 g/mol

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine

CAS No.:

Cat. No.: VC18253283

Molecular Formula: C11H15F2N

Molecular Weight: 199.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine -

Specification

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
IUPAC Name 3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-amine
Standard InChI InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5H,6-7,14H2,1-2H3
Standard InChI Key XVTJAQNSAQSQGK-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC1=C(C=CC(=C1)F)F)CN

Introduction

Chemical Identity

Chemical Name: 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
IUPAC Name: 3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-amine
Molecular Formula: C11H15F2NC_{11}H_{15}F_2N
Molecular Weight: 199.24 g/mol
CAS Number: 1949816-36-7

Structural Features:

  • A difluorophenyl group attached to a dimethylpropan-1-amine backbone.

  • The fluorine atoms on the phenyl ring are positioned at the 2 and 5 locations.

  • Two methyl groups are attached to the central carbon adjacent to the amine group.

Synthesis

The synthesis of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves multistep organic reactions. The process can be tailored for industrial or laboratory-scale production to optimize yield and purity.

General Synthesis Steps:

  • Starting Material Preparation:

    • A precursor such as 2,5-difluorobenzaldehyde is commonly used.

  • Formation of Intermediate:

    • The precursor undergoes alkylation or reductive amination to introduce the dimethylpropan backbone.

  • Final Amine Formation:

    • Functionalization of the intermediate introduces the primary amine group.

Industrial Considerations:

  • Batch or continuous flow processes are employed.

  • Reaction conditions (temperature, solvent choice) and catalysts are optimized for reproducibility and scalability.

Reactivity and Chemical Behavior

The compound exhibits typical reactivity associated with primary amines and fluorinated aromatic compounds:

Key Reactions:

  • Amine Reactions:

    • Can participate in acylation to form amides.

    • Reacts with aldehydes/ketones in reductive amination processes.

  • Fluorinated Aromatic Reactions:

    • The electron-withdrawing fluorine atoms enhance electrophilic aromatic substitution at specific ring positions.

  • Cross-Coupling Potential:

    • May serve as a substrate for Suzuki or Heck coupling reactions due to its aromatic structure.

Medicinal Chemistry:

Compounds like 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine are studied for their potential interactions with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances binding affinity by stabilizing interactions with biological macromolecules.

Potential Applications:

  • Drug Design:

    • Structural analogs are explored for therapeutic uses due to improved pharmacokinetics (e.g., metabolic stability).

  • Biochemical Studies:

    • Used as a probe molecule to study enzyme-substrate interactions or receptor binding.

  • Organic Synthesis:

    • Serves as an intermediate in synthesizing more complex molecules with pharmaceutical relevance.

Comparison with Related Compounds

To better understand its uniqueness, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amineSingle fluorine atom on phenyl ringDifferent electronic properties
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amineFluorine at para-positionAltered steric effects
3-(Trifluoromethylphenyl)-2,2-dimethylpropan-1-amineTrifluoromethyl group on phenyl ringIncreased lipophilicity

The specific substitution pattern (fluorines at positions 2 and 5) in this compound influences its steric and electronic properties differently compared to these analogs.

Research Findings

Studies suggest that compounds containing difluorophenyl groups exhibit enhanced biological activity due to:

  • Improved binding to hydrophobic pockets in enzymes/receptors.

  • Increased resistance to metabolic degradation via fluorination.

Further exploration of derivatives of this compound can provide insights into optimizing its pharmacological profile.

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